HPLC Chromatographic Resolution: (3S,5R)-Atorvastatin Calcium Salt vs (3R,5R)-Atorvastatin Calcium (Active API)
Under EP-specified HPLC conditions, (3S,5R)-atorvastatin calcium (impurity B) elutes with a relative retention of approximately 0.9 relative to the active (3R,5R)-atorvastatin calcium peak (absolute retention ~33 min). The pharmacopoeia mandates a resolution of at least 1.5 between these two diastereomeric peaks for system suitability [1]. The impurity B acceptance limit is not more than 0.3% of the principal peak area [1]. A typical commercial API batch shows impurity B as 'Not detected' against this 0.3% threshold . This validated chromatographic separation forms the basis for using (3S,5R)-atorvastatin calcium salt as the quantitative reference standard for impurity B determination in atorvastatin calcium API and tablet release testing.
| Evidence Dimension | HPLC relative retention time and resolution (EP method) |
|---|---|
| Target Compound Data | Relative retention ~0.9 (impurity B peak); resolution vs atorvastatin ≥1.5 required |
| Comparator Or Baseline | (3R,5R)-Atorvastatin calcium: absolute retention ~33 min, relative retention 1.0 (principal peak) |
| Quantified Difference | Separation factor α = 0.9; resolution Rs ≥ 1.5 |
| Conditions | EP Monograph 2191: C18 column (250 x 4.6 mm, 10 µm), mobile phase THF/acetonitrile/ammonium acetate pH 5.0, flow 1.5 mL/min, detection UV 244 nm, column temp 35°C |
Why This Matters
Procurement of the (3S,5R) isomer as an analytically characterized reference standard enables precise peak identification and quantification during regulatory batch testing; substitution with the active enantiomer or an uncharacterized stereoisomer mix invalidates method specificity.
- [1] European Pharmacopoeia. Monograph 2191: Atorvastatin Calcium Trihydrate. Related substances test: relative retention impurity B ~0.9, resolution minimum 1.5, limit NMT 0.3%. View Source
